molecular formula C19H22O3 B2834792 Ethyl 3-(4-tert-butylphenoxy)benzoate CAS No. 773136-00-8

Ethyl 3-(4-tert-butylphenoxy)benzoate

Cat. No.: B2834792
CAS No.: 773136-00-8
M. Wt: 298.382
InChI Key: FCZUJNAPUGCPMI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tert-butylphenoxy)benzoate is an organic compound with the molecular formula C19H22O3 and a molecular weight of 298.38 g/mol . It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a tert-butylphenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 3-(4-tert-butylphenoxy)benzoate is utilized in several scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects and its role as a pharmacological agent is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Ethyl 3-(4-tert-butylphenoxy)benzoate is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-tert-butylphenoxy)benzoate typically involves the esterification of 3-(4-tert-butylphenoxy)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-tert-butylphenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenoxy and benzoate groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of ethyl 3-(4-tert-butylphenoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(4-tert-butylphenoxy)benzoate can be compared with other similar compounds, such as:

  • Ethyl 3-(4-methylphenoxy)benzoate
  • Ethyl 3-(4-ethylphenoxy)benzoate
  • Ethyl 3-(4-isopropylphenoxy)benzoate

These compounds share similar structural features but differ in the substituents on the phenoxy group. The tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 3-(4-tert-butylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-5-21-18(20)14-7-6-8-17(13-14)22-16-11-9-15(10-12-16)19(2,3)4/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZUJNAPUGCPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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